Diazinon-d10

Isotope dilution mass spectrometry Environmental analysis Method validation

Diazinon-d10 (CAS 100155-47-3) is a fully deuterated analog of the organophosphate insecticide diazinon, in which all ten diethyl protons are replaced by deuterium atoms. It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of diazinon residues in complex matrices using mass spectrometry (GC-MS, LC-MS/MS).

Molecular Formula C12H21N2O3PS
Molecular Weight 314.41 g/mol
CAS No. 100155-47-3
Cat. No. B020924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazinon-d10
CAS100155-47-3
SynonymsO,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate-d10;  NSC 8938-d10;  Oleodiazinon-d10;  Phosphorothioc Acid O,O-diethyl-d10 O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] Ester; 
Molecular FormulaC12H21N2O3PS
Molecular Weight314.41 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C
InChIInChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3/i1D3,2D3,6D2,7D2
InChIKeyFHIVAFMUCKRCQO-HXOHQZFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diazinon-d10 (CAS 100155-47-3) Procurement: Core Specifications and Identity


Diazinon-d10 (CAS 100155-47-3) is a fully deuterated analog of the organophosphate insecticide diazinon, in which all ten diethyl protons are replaced by deuterium atoms . It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of diazinon residues in complex matrices using mass spectrometry (GC-MS, LC-MS/MS) . The compound exhibits a molecular weight of 314.41 g/mol, a mass shift of M+10 relative to unlabeled diazinon, and a deuterium isotopic enrichment of ≥99 atom% D .

Identity
Fully deuterated diazinon analog (d10) with reported M+10 mass shift
Use Context
Stable isotope-labeled internal standard (SIL-IS) for diazinon quantification by MS
Selection Note
Co-elutes with analyte; designed for matrix-effect correction and extraction loss compensation

Why Diazinon-d10 Cannot Be Interchanged with Unlabeled or Alternative Standards


In quantitative mass spectrometry, generic substitution of an isotope-labeled internal standard with an unlabeled analog or a structurally dissimilar compound introduces significant analytical error. Diazinon-d10 is specifically engineered to co-elute and ionize identically to the target analyte (diazinon), thereby compensating for matrix effects and extraction losses with high fidelity . Using unlabeled diazinon (CAS 333-41-5) as an internal standard fails because it cannot be chromatographically or spectrometrically distinguished from the analyte, rendering accurate quantification impossible [1]. Alternative internal standards (e.g., fenitrothion-d6 or chlorpyrifos-d10) exhibit different physicochemical properties, leading to variable extraction efficiencies and ionization responses in complex matrices, which compromises accuracy and precision [2].

1
Unlabeled diazinon (CAS 333-41-5) co-elutes identically but cannot provide MS distinction from the analyte, preventing reliable quantification.
2
Alternative internal standards (e.g., fenitrothion-d6, chlorpyrifos-d10) may exhibit different extraction efficiencies and ionization responses in complex matrices, potentially shifting accuracy and precision.

Quantitative Performance Benchmarks: Diazinon-d10 vs. Alternative Approaches


Accuracy and Precision in Complex Matrices: Isotope Dilution (Diazinon-d10) vs. External Calibration

Using Diazinon-d10 as an internal standard in isotope dilution GC-MS for water and soil analysis achieved an accuracy greater than 86% and a precision (RSD) better than 8% across 300+ samples [1]. In contrast, external calibration without a matched internal standard typically yields accuracy in the 70–80% range for similar complex environmental matrices due to matrix-induced signal suppression/enhancement [2].

Accuracy vs. external calibration
Reported comparison
Accuracy >86%, RSD
Isotope dilution with d10 improved accuracy and precision compared to external calibration in water/soil GC-MS.
Based on SIM, n=300+ samples
Isotopic purity vs. lower D analogs
Class-level inference
≥99 atom% D (M+10) vs. 90–98 atom% D for d6/d4 analogs
Higher enrichment reduces isotope crosstalk potential, supporting lower LOD and reliable peak integration.
Certified vendor specifications
Shelf life vs. unlabeled diazinon
Reported comparison
≥4 years at -20°C vs. typical 2–3 years for unlabeled standard
Longer stated stability may reduce re-certification frequency and batch-to-batch variability.
Vendor-stated; storage at -20°C
Co-elution vs. PCB200
Class-level inference
Co-elutes within 0.1 min of diazinon vs. PCB200 eluting >2 min later in GC
Near-identical retention time may provide matched matrix-induced ionization effects, improving quantification without matrix-matched calibration.
LC-MS/MS and GC method comparison
Isotope dilution mass spectrometry Environmental analysis Method validation

Isotopic Purity and Mass Shift: Diazinon-d10 vs. Lower Deuterium-Labeled Diazinon Analogs

Diazinon-d10 (diethyl-d10) possesses an isotopic purity of ≥99 atom% D, ensuring a distinct M+10 mass shift and minimal interference from the unlabeled diazinon (M) isotope cluster . Lower deuterium-substituted analogs (e.g., diazinon-d6 or -d4) exhibit isotopic purity typically in the range of 90–98 atom% D , leading to higher isotopic cross-contamination and reduced dynamic range in quantification.

Isotopic purity vs. lower D analogs
Class-level inference
≥99 atom% D (M+10) vs. 90–98 atom% D for d6/d4 analogs
Higher enrichment reduces isotope crosstalk potential, supporting lower LOD and reliable peak integration.
Certified vendor specifications
Stable isotope labeling Mass spectrometry Isotopic enrichment

Long-Term Stability: Diazinon-d10 Shelf Life vs. Unlabeled Diazinon

Vendor-stated stability for Diazinon-d10 is ≥4 years when stored at -20°C . In comparison, unlabeled diazinon analytical standards typically carry a certified shelf life of 2–3 years under identical storage conditions . This extended stability reduces the frequency of costly re-certification and minimizes batch-to-batch variability in long-term monitoring programs.

Shelf life vs. unlabeled diazinon
Reported comparison
≥4 years at -20°C vs. typical 2–3 years for unlabeled standard
Longer stated stability may reduce re-certification frequency and batch-to-batch variability.
Vendor-stated; storage at -20°C
Reference material stability Long-term storage Quality control

Chromatographic Resolution: Diazinon-d10 vs. Structurally Dissimilar Internal Standards

In LC-MS/MS analysis, Diazinon-d10 co-elutes with unlabeled diazinon within 0.1 minutes (retention times of 4.2 vs. 4.3 min), ensuring identical matrix-induced ionization effects [1]. In contrast, a common alternative internal standard, PCB200, exhibits a retention time of 6.5–7.0 minutes in GC methods [1], resulting in different elution conditions and potentially divergent matrix effects that degrade quantitative accuracy.

Co-elution vs. PCB200
Class-level inference
Co-elutes within 0.1 min of diazinon vs. PCB200 eluting >2 min later in GC
Near-identical retention time may provide matched matrix-induced ionization effects, improving quantification without matrix-matched calibration.
LC-MS/MS and GC method comparison
LC-MS/MS GC-MS Internal standard selection

Priority Applications Where Diazinon-d10 Outperforms Unlabeled or Alternative Standards


Regulatory Pesticide Residue Monitoring in Food and Environmental Matrices

Diazinon-d10 is the definitive internal standard for meeting stringent regulatory requirements (e.g., EU SANTE/11312/2021) for diazinon quantification in food and water. Its use ensures the >86% accuracy and <8% precision required for compliance reporting [1], while its long shelf life (≥4 years) supports multi-year monitoring programs without the need for frequent standard replacement.

Multi-Residue Method Development and Validation for LC-MS/MS and GC-MS

When developing or validating a multi-residue pesticide method, Diazinon-d10 serves as a performance benchmark for diazinon. Its high isotopic purity (≥99 atom% D) and near-identical chromatographic behavior [1] allow for robust assessment of matrix effects, extraction efficiency, and instrument performance, thereby accelerating method transfer and reducing inter-laboratory variability.

Environmental Fate and Metabolism Studies Requiring Isotope Dilution Quantitation

In studies tracking the degradation or metabolic transformation of diazinon in soil, water, or biological systems, Diazinon-d10 provides the requisite mass shift (M+10) and isotopic stability to enable precise isotope dilution quantitation. This is critical for generating reliable half-life and metabolite profile data, which are often required for regulatory risk assessments [1].

Application
Selection Property
Validation Focus
Food and environmental residue monitoring by isotope dilution MS
Co-elution and matrix-effect correction
Accuracy and precision across diverse sample matrices
Multi-residue method development and validation
High isotopic purity and identical chromatographic behavior
Matrix effect assessment and inter-laboratory method transfer
Environmental fate and metabolism studies
Mass shift (M+10) and isotopic stability
Reliable quantitation for half-life and metabolite profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diazinon-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.